Product packaging for N-[2-(allylthio)phenyl]-2-chloroacetamide(Cat. No.:CAS No. 79877-05-7)

N-[2-(allylthio)phenyl]-2-chloroacetamide

Cat. No.: B2562297
CAS No.: 79877-05-7
M. Wt: 241.73
InChI Key: BZSMZBXSTLUBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Chloroacetamide Scaffold in Contemporary Drug Discovery and Chemical Biology

The chloroacetamide group is a prominent electrophilic "warhead" in medicinal chemistry, valued for its ability to form covalent bonds with nucleophilic residues in biological targets. wuxibiology.comjst.go.jp This reactivity makes it a key component in the design of irreversible inhibitors, which can offer advantages in terms of potency and duration of action.

Substituted chloroacetamides have been investigated for a range of therapeutic applications, notably as potential inhibitors of cancer stem cells (CSCs). nih.gov Research has demonstrated that small molecules featuring a chloroacetamide warhead can inhibit the self-renewal of cancer cells with stem-like characteristics in vitro. nih.gov Furthermore, some of these compounds have shown promising anti-CSC potential with minimal toxicity against normal cells. nih.gov

The chloroacetamide moiety's utility extends to its role as a tool in chemical biology for bioconjugation. acs.orgacs.org Its reactivity, particularly towards the thiol group of cysteine residues, allows for the specific labeling and cross-linking of peptides and proteins. wuxibiology.comacs.org This has found applications in the development of DNA probes and in the study of DNA-protein interactions. acs.org The reactivity of chloroacetamides is greater than some other moieties used for similar purposes, allowing for efficient bioconjugation under mild conditions. acs.org

Recent studies have also focused on developing novel inhibitors for challenging targets, such as the transcriptional enhanced associate domain (TEAD) proteins, which are implicated in the Hippo signaling pathway. rsc.orgnih.gov Fragment library screening has identified new chloroacetamide-based scaffolds that can covalently bind to a conserved cysteine in TEADs, thereby disrupting protein-protein interactions crucial for cancer progression. rsc.orgnih.gov

The versatility of the chloroacetamide scaffold is further highlighted by its incorporation into irreversible inhibitors of fibroblast growth factor receptor (FGFR), a target in certain types of lung cancer. nih.gov The insertion of a chloroacetamide warhead onto a suitable molecular backbone has been shown to be a viable strategy for developing a new generation of potent FGFR inhibitors. nih.gov

Therapeutic and Biological Relevance of Thioether Linkages in Bioactive Molecules

Thioether linkages are a common and important feature in a wide array of natural products and synthetic drug molecules. researchgate.net These linkages contribute to the structural diversity and biological activity of compounds, playing roles in antioxidant, anti-cancer, and antiviral properties. researchgate.net The carbon-sulfur bond is often used as a stable linker to construct polyfunctional molecules with diverse pharmacological activities. nih.gov

In peptide chemistry, the replacement of a labile disulfide bond with a more stable thioether bridge is an attractive strategy for improving the therapeutic utility of bioactive peptides. nih.gov This substitution can enhance stability against reducing agents while causing minimal structural perturbation, thus preserving or even improving biological activity. nih.gov Macrocyclic peptides, an emerging class of therapeutics, frequently rely on thioether formation for cyclization, which can confer high potency and target selectivity. nih.govmdpi.com

Thioether-containing compounds have been investigated for a variety of therapeutic effects. For instance, certain sulfide (B99878) derivatives have demonstrated potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. scielo.org.za The presence of a thioether group in catechol derivatives has been shown to influence their antioxidant activity, with some compounds exhibiting potent cytoprotective properties by protecting DNA and lipids from radical species. nih.gov

Furthermore, the thioether moiety is a key structural component in various approved drugs and biologically active compounds, underscoring its importance in medicinal chemistry. researchgate.net The synthesis of molecules containing thioether linkages is an active area of research, with numerous strategies developed for the construction of carbon-sulfur bonds. researchgate.netresearchgate.net

Rationale for the Academic Investigation of N-[2-(allylthio)phenyl]-2-chloroacetamide as a Novel Chemical Entity

The academic investigation of this compound is predicated on the strategic combination of the reactive chloroacetamide moiety and the biologically relevant aryl thioether scaffold. While no specific research on this exact molecule is prominent in the literature, a clear rationale for its synthesis and evaluation can be constructed based on the known properties of its constituent parts.

The primary motivation for studying this compound lies in its potential as a targeted covalent inhibitor . The chloroacetamide group serves as an electrophilic warhead capable of forming a permanent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. wuxibiology.comjst.go.jp The N-[2-(allylthio)phenyl] portion of the molecule would act as the "recognition" element, directing the molecule to a specific binding pocket. The presence of the thioether and the phenyl ring could facilitate non-covalent interactions (e.g., hydrophobic, pi-stacking) that position the chloroacetamide group for optimal reaction with the target.

Furthermore, the allyl group introduces an additional site of potential reactivity. Allyl sulfides are known to undergo various chemical transformations and can interact with biological systems in unique ways. This functionality could be exploited for "dual-reactivity" or for further chemical modification to develop probes or more complex drug candidates.

The synthesis of this compound would likely involve a two-step process: the synthesis of the 2-(allylthio)aniline (B3057147) precursor followed by its acylation with chloroacetyl chloride. prepchem.comresearchgate.net The characterization and evaluation of this novel compound could provide valuable insights into how the interplay between the chloroacetamide and the allylthio-phenyl moieties influences its chemical reactivity and biological activity.

Given the established roles of chloroacetamides as anticancer agents and thioethers in a range of bioactive compounds, this compound represents a logical target for synthesis and screening in drug discovery programs, particularly in the search for novel enzyme inhibitors or modulators of protein-protein interactions.

Data Tables

Table 1: Key Chemical Scaffolds and Their Significance

Scaffold/Linkage Significance in Medicinal Chemistry Examples of Application
Chloroacetamide Covalent modification of biological targets (e.g., cysteine residues). wuxibiology.comjst.go.jp Irreversible enzyme inhibitors, nih.gov anti-cancer agents, nih.gov chemical biology probes. acs.org

| Thioether | Improves stability, modulates biological activity, common in natural products. researchgate.netnih.gov | Antibacterial agents, scielo.org.za antioxidant compounds, nih.gov peptide therapeutics. nih.gov |

Table 2: Investigated Biological Activities of Parent Scaffolds

Scaffold Investigated Biological Activity
Substituted Chloroacetamides Anti-cancer, nih.gov Inhibition of Cancer Stem Cells, nih.gov FGFR Inhibition, nih.gov TEAD-YAP Interaction Inhibition. rsc.org

| Thioether-Containing Molecules | Antibacterial, scielo.org.za Antioxidant, nih.gov Antiviral, researchgate.net Anti-cancer. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNOS B2562297 N-[2-(allylthio)phenyl]-2-chloroacetamide CAS No. 79877-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-prop-2-enylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSMZBXSTLUBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Allylthio Phenyl 2 Chloroacetamide and Its Analogues

General Synthetic Strategies for N-Substituted-2-chloroacetamides

The formation of the N-substituted-2-chloroacetamide core is a fundamental step in the synthesis of the target compound and a wide array of other biologically active molecules. nih.govijpsr.info This class of compounds is frequently prepared through the acylation of a primary or secondary amine.

Amine Acylation Reactions with Chloroacetyl Chloride Derivatives

The most prevalent and direct method for synthesizing N-substituted-2-chloroacetamides is the acylation of a corresponding amine with chloroacetyl chloride or a related derivative. researchgate.netresearchgate.netprepchem.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl).

The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. researchgate.net A variety of bases and solvent systems have been employed to optimize reaction yields and facilitate product isolation. sphinxsai.com

Key Reaction Components:

Amine Substrate: A primary or secondary amine (in this case, 2-(allylthio)aniline).

Acylating Agent: Chloroacetyl chloride is the most common and reactive agent.

Base: Organic bases like triethylamine (TEA) and pyridine, or inorganic bases such as potassium carbonate and sodium acetate are frequently used. researchgate.netsphinxsai.com

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and acetone are commonly chosen to avoid reaction with the acylating agent. researchgate.netsphinxsai.com

The choice of reaction conditions can be tailored to the specific substrate. For instance, some protocols utilize an excess of the amine substrate to act as the base. researchgate.net The reaction of aniline (B41778) with chloroacetyl chloride in dichloromethane using triethylamine as a base is a well-documented example of this transformation. prepchem.com

Table 1: Representative Conditions for Amine Acylation with Chloroacetyl Chloride

Base Solvent Typical Substrates Reference
Triethylamine (TEA) Dichloromethane (DCM) Anilines, Aliphatic amines researchgate.netprepchem.comsphinxsai.com
Potassium Carbonate Benzene Aryl amines sphinxsai.com
Sodium Acetate Glacial Acetic Acid Anilines researchgate.netnih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Tetrahydrofuran (THF) Aryl amines sphinxsai.comresearchgate.net
No Base (Phosphate Buffer) Water Anilines, Amines tandfonline.com

Alternative Synthetic Approaches for Chloroacetamide Formation

While acylation with chloroacetyl chloride is standard, alternative methods for forming the chloroacetamide moiety exist. One such approach involves the reaction of an amine with an ester of chloroacetic acid, such as ethyl chloroacetate. This method is generally slower and may require heating.

Another innovative, green chemistry approach involves the N-chloroacetylation of amines in a phosphate buffer, which can be completed rapidly and often allows for product isolation by simple filtration. tandfonline.com Furthermore, N-substituted trichloroacetamides can be synthesized via the in-situ photo-on-demand reaction of amines with tetrachloroethylene, which generates trichloroacetyl chloride that then reacts with the amine. nih.gov

Approaches for Incorporating the Allylthio Moiety onto the Phenyl Ring System

Nucleophilic Substitution Reactions Involving Sulfur-Containing Precursors

A primary method for forming the aryl-thioether linkage is through nucleophilic aromatic substitution (SNAr) or other related substitution reactions. chemistrysteps.com This typically involves reacting an activated aryl halide or a diazonium salt with a sulfur-containing nucleophile.

For the synthesis of the target compound's precursor, 2-(allylthio)aniline (B3057147), a common route would involve the reaction of 2-chloronitrobenzene or 2-fluoronitrobenzene with allyl mercaptan (prop-2-ene-1-thiol) in the presence of a base. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the halide by the allylthiolate anion. The resulting 2-(allylthio)nitrobenzene can then be reduced to 2-(allylthio)aniline.

The Williamson ether synthesis, a well-known method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide, has a thioether counterpart. ucalgary.camasterorganicchemistry.comlibretexts.org In this context, a thiophenol (or a precursor) can be deprotonated to form a thiophenolate, which then acts as a nucleophile to displace a halide from an allyl halide. For instance, 2-aminothiophenol could be reacted with allyl bromide in the presence of a base to form 2-(allylthio)aniline.

Formation of Allylthio-Phenyl Linkages via Established Chemical Reactions

Beyond classical SNAr, modern cross-coupling reactions offer powerful alternatives for forming C-S bonds. For example, copper-catalyzed coupling reactions between aryl iodides and sulfur powder can generate aryl thiols in situ, which can then be alkylated. acs.org This methodology could be adapted by trapping the intermediate aryl thiol with an allyl halide to directly form the aryl allyl thioether.

Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Elucidation

The unambiguous identification and characterization of N-[2-(allylthio)phenyl]-2-chloroacetamide and its analogues rely on a combination of advanced spectroscopic and analytical methods. nih.gov These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the amide N-H proton, the protons of the chloroacetyl group (-CH₂Cl), and the protons of the allyl group (-S-CH₂-CH=CH₂). The splitting patterns and coupling constants would confirm the connectivity.

¹³C NMR: This method identifies the different carbon environments in the molecule. Characteristic signals would appear for the aromatic carbons, the amide carbonyl carbon (C=O), the carbon bearing the chlorine atom (-CH₂Cl), and the three distinct carbons of the allyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, C-H stretches (aromatic and aliphatic), and C=C stretching of the allyl group. nih.govijpsr.info

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum would show a molecular ion peak (M+) and potentially an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates components of a mixture before mass analysis and is particularly useful for analyzing the purity of chloroacetamide derivatives and identifying any byproducts. nih.gov

Table 2: Expected Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR Amide N-H δ 8.5-9.5 ppm (singlet)
Aromatic C-H δ 7.0-7.5 ppm (multiplet)
Chloroacetyl -CH₂- δ 4.1-4.3 ppm (singlet)
Allyl -S-CH₂- δ 3.5-3.7 ppm (doublet)
Allyl -CH= δ 5.8-6.0 ppm (multiplet)
Allyl =CH₂ δ 5.0-5.2 ppm (multiplet)
¹³C NMR Amide C=O δ 164-168 ppm
Aromatic C δ 120-140 ppm
Chloroacetyl -CH₂Cl δ 42-45 ppm
Allyl -S-CH₂- δ 35-40 ppm
Allyl -CH=CH₂ δ 115-135 ppm
FTIR N-H Stretch (Amide) 3250-3350 cm⁻¹
C=O Stretch (Amide) 1650-1680 cm⁻¹
C-Cl Stretch 700-800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the number of different types of protons (hydrogen atoms), their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the aromatic ring, the allyl group (with its characteristic vinyl and methylene protons), the methylene protons of the chloroacetamide group, and the N-H proton of the amide. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants would further help in assigning these signals to their specific positions within the molecule.

¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This would allow for the identification of the carbonyl carbon of the amide, the carbons of the aromatic ring, the carbons of the allyl group, and the carbon of the chloromethyl group.

Despite the utility of this technique, specific experimental ¹H NMR and ¹³C NMR data for this compound are not available in the public scientific literature based on the conducted searches.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a precise molecular weight. For this compound (molecular formula C₁₁H₁₂ClNOS), HRMS would be used to confirm this exact elemental composition by matching the experimentally measured mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Specific high-resolution mass spectrometry data for this compound could not be located in the available search results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

N-H stretching: A peak typically in the region of 3200-3400 cm⁻¹ for the amide group.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

C-Cl stretching: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Allyl C=C stretching: A peak around 1640 cm⁻¹.

A detailed experimental IR spectrum with specific peak assignments for this compound is not publicly documented in the searched scientific databases.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative method used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₁₁H₁₂ClNOS), the theoretical elemental composition is:

Carbon (C): 54.65%

Hydrogen (H): 5.00%

Chlorine (Cl): 14.67%

Nitrogen (N): 5.79%

Oxygen (O): 6.62%

Sulfur (S): 13.27%

Close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and empirical formula.

Published experimental results from the elemental analysis of this compound were not found in the reviewed sources.

Chromatographic and Crystallographic Methodologies for Purity Assessment and Solid-State Structure Determination

Beyond spectroscopic confirmation, determining the purity and, when possible, the solid-state structure of a compound is essential.

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of a synthesized compound. A pure compound should ideally appear as a single spot on a TLC plate or a single peak in an HPLC chromatogram under various conditions. These methods are critical for monitoring the progress of a chemical reaction and for confirming the purity of the final isolated product.

X-ray Crystallography: When a compound can be grown as a suitable single crystal, X-ray crystallography provides the definitive, unambiguous determination of its three-dimensional molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For this compound, a crystal structure would confirm the connectivity of all atoms and reveal the conformation of the allylthio and chloroacetamide side chains relative to the phenyl ring.

Specific data from chromatographic analysis or a solved crystal structure for this compound are not available in the public domain based on the conducted searches.

Structure Activity Relationship Sar Studies of N 2 Allylthio Phenyl 2 Chloroacetamide Derivatives

Systematic Design Principles for Targeted Structural Modification

Derivatization and Substitution Patterns on the Phenyl Ring

Research into N-(substituted phenyl)-2-chloroacetamide analogues has shown that the type and position of substituents on the phenyl ring significantly modulate their biological activity, particularly their antimicrobial potential. nih.gov The strategic placement of different functional groups can alter properties like lipophilicity and electronic distribution, which are crucial for cell membrane penetration and interaction with target receptors. nih.gov

One key finding is that derivatives bearing a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, are among the most active compounds against Gram-positive bacteria. nih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates rapid passage through the phospholipid bilayer of the cell membrane. nih.gov The position of the substituent is also critical; for instance, the biological activity of chloroacetamides varies depending on the location of substituents, explaining why some derivatives are more effective against certain strains of bacteria or fungi. nih.gov

Studies have explored a range of substituents to probe their effects on activity. The table below summarizes various substitutions made on the phenyl ring of the N-phenyl-2-chloroacetamide scaffold and their general impact on antimicrobial activity.

Substituent GroupPosition on Phenyl RingObserved Effect on Activity
-Cl (Chloro)4 (para)High activity, particularly against Gram-positive bacteria. nih.gov
-F (Fluoro)4 (para)High activity, attributed to high lipophilicity. nih.gov
-Br (Bromo)3 (meta)High activity, attributed to high lipophilicity. nih.gov
-Br (Bromo)4 (para)Demonstrated the highest lipophilicity among tested compounds. nih.gov
-I (Iodo)4 (para)Included in studies to vary halogen substitution. nih.gov
-CH₃ (Methyl)4 (para)Investigated for electronic and steric effects. nih.gov
-OCH₃ (Methoxy)4 (para)Investigated for electronic effects. nih.gov
-COCH₃ (Acetyl)4 (para)Favorable for high cell permeability. nih.gov
-OH (Hydroxy)4 (para)Resulted in the lowest lipophilicity. nih.gov
-CN (Cyano)3 (meta) and 4 (para)Favorable for high cell permeability. nih.gov

Elucidation of the Pharmacophore Contributions of the Allylthio Moiety

No information was found in the reviewed literature regarding the specific pharmacophoric contribution of an allylthio moiety at the 2-position of the phenyl ring in N-[2-(allylthio)phenyl]-2-chloroacetamide. SAR studies on related N-phenylacetamide derivatives have focused on other substituents, and the effect of the sulfur-linked allyl group remains an unaddressed area in the available scientific data.

Exploration of Functional Group Diversity on the Acetamide (B32628) Linker

The chloroacetamide portion of these molecules is a key reactive center. researchgate.net The chlorine atom is readily displaced by various nucleophiles, making it a versatile handle for synthesizing a wide range of derivatives. researchgate.net While extensive research on this aspect for the specific this compound is unavailable, studies on analogous structures provide insight. For example, in the development of thioacetamide-triazoles, the acetamide linker has been modified using reagents like 2-chloropropionyl chloride and 3-chloropropionyl chloride to explore the impact of linker length and substitution on biological activity. nih.gov This suggests that modifying the acetamide linker is a viable strategy for tuning the pharmacological properties of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Cheminformatics Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds.

Application of Predictive Cheminformatics Models (e.g., Molinspiration, SwissADME, PreADMET, PkcSM)

In the study of N-(substituted phenyl)-2-chloroacetamides, various cheminformatics tools have been employed to predict their drug-likeness and pharmacokinetic properties. nih.govresearchgate.net These predictive models are crucial for screening newly synthesized compounds and prioritizing them for further testing. nih.gov

Molinspiration: This tool is used to calculate important molecular properties relevant to drug design, such as LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govmolinspiration.com It also helps assess a compound's conformity to established rules for drug-likeness, such as Lipinski's Rule of Five. nih.gov

SwissADME: A free web tool that provides comprehensive predictions for Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, pharmacokinetic properties, and drug-like nature of small molecules. nih.govresearchgate.net

PreADMET and PkcSM: These are other predictive models used to assess ADMET properties, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.govresearchgate.netresearchgate.net

In a study of twelve N-(substituted phenyl)-2-chloroacetamides, these models were used to screen the compounds based on Lipinski's, Veber's, and Egan's methods for predicting biological activity, confirming their potential as drug candidates before in vitro testing. nih.gov

Correlation Between Molecular Descriptors and Observed Biological Activities

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies of N-(substituted phenyl)-2-chloroacetamides, these descriptors are correlated with observed biological activities to understand the structural requirements for potency. nih.gov

Key molecular descriptors and their correlations include:

Lipophilicity (LogP): A strong correlation has been observed between high lipophilicity and the antimicrobial activity of these compounds. nih.gov For example, halogenated derivatives with higher LogP values demonstrated greater efficacy, likely due to enhanced ability to cross bacterial cell membranes. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes. For N-(substituted phenyl)-2-chloroacetamides, compounds with TPSA values in the optimal range of 46.17 to 52.89 Ų were predicted to have high permeability. nih.gov This was observed in derivatives containing 4-COCH₃, 4-OH, and 3/4-CN groups. nih.gov

Electronic and Steric Effects: The electronic properties (electron-donating or withdrawing) and size of substituents on the phenyl ring also influence activity. QSAR models can quantify these effects to predict how new substituents might impact biological outcomes. asianpubs.orgasianpubs.org

The table below presents calculated molecular properties for a selection of N-(substituted phenyl)-2-chloroacetamide derivatives from a representative study.

CompoundSubstituentLogPTPSA (Ų)
N-(4-bromophenyl)-2-chloroacetamide4-Br2.9229.10
N-(4-chlorophenyl)-2-chloroacetamide4-Cl2.6729.10
N-(4-fluorophenyl)-2-chloroacetamide4-F2.1729.10
N-(4-acetylphenyl)-2-chloroacetamide4-COCH₃1.8346.17
N-(4-cyanophenyl)-2-chloroacetamide4-CN1.6152.89
N-(4-hydroxyphenyl)-2-chloroacetamide4-OH1.5749.33

Data derived from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Computational Approaches in Guiding Structure-Activity Relationship Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict the biological activity of novel compounds and guide the synthesis of more potent and selective analogues. For derivatives of N-phenyl-2-chloroacetamide, computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, play a crucial role in elucidating the complex interplay between a molecule's structural features and its biological function. These in silico methods allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and develop a deeper understanding of the molecular properties that govern activity.

For instance, in a study of twelve N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was employed to predict their antimicrobial potential. nih.gov The compounds were evaluated based on their adherence to established rules for drug-likeness, such as Lipinski's rule of five, as well as Veber's and Egan's methods for predicting oral bioavailability. nih.gov Key descriptors like topological polar surface area (TPSA) and lipophilicity (LogP) were calculated to understand their impact on permeability and biological activity. The study found that compounds containing 4-COCH₃, 4-OH, 3-CN, and 4-CN groups on the phenyl core exhibited TPSA values in an optimal range for high permeability. nih.gov Furthermore, N-(4-bromophenyl)-2-chloroacetamide showed the highest lipophilicity, a critical factor for membrane penetration. nih.gov

The data below illustrates the calculated molecular properties for a series of N-(substituted phenyl)-2-chloroacetamide derivatives, which are used to guide the SAR elucidation.

Compound IDSubstituent GroupCalculated TPSA (Ų)Calculated Lipophilicity (LogP)Predicted Activity
SP84-COCH₃46.17 - 52.89Data Not AvailableFavorable Permeability
SP94-OH46.17 - 52.89Lowest in SeriesFavorable Permeability
SP103-CN46.17 - 52.89Data Not AvailableFavorable Permeability
SP114-CN46.17 - 52.89Data Not AvailableFavorable Permeability
SP54-BrData Not AvailableHighest in SeriesHigh Lipophilicity

Beyond QSAR, other computational techniques such as molecular dynamics simulations are utilized to understand the time-dependent interactions between active compounds and their biological targets. nih.gov For example, in the development of phenylacetamide derivatives as antidepressant agents, molecular dynamics was used to study the binding of the most potent compound to the enzyme monoamine oxidase A (MAO-A). nih.gov This approach provides insights into the stability of the ligand-receptor complex and the specific interactions that contribute to its inhibitory activity, offering a dynamic picture that complements the static view from molecular docking. These computational studies are instrumental in the rational design of new derivatives with improved efficacy. nih.gov

By systematically modifying different sections of a lead compound—such as the aryl, thioacetamide, and other heterocyclic moieties—and correlating these changes with activity, a clear structure-activity relationship can be established. mdpi.com This process, guided and rationalized by computational models, accelerates the journey from an initial hit compound to a potent therapeutic candidate.

Investigation of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Potential

The chloroacetamide moiety is a recognized pharmacophore associated with antimicrobial properties. Research into N-phenyl-2-chloroacetamide derivatives has demonstrated a spectrum of activity against various clinically significant pathogens.

In Vitro Evaluation Against Clinically Relevant Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of N-substituted phenyl-2-chloroacetamides have been systematically evaluated for their antibacterial efficacy. Studies consistently show that these compounds are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.govnih.gov Their activity against Gram-negative bacteria, like Escherichia coli, is generally reported to be less potent. nih.govnih.gov

The structural features of these molecules, specifically the nature and position of substituents on the phenyl ring, play a crucial role in modulating their biological activity. nih.gov For instance, the introduction of halogenated substituents has been shown to enhance lipophilicity, which may facilitate passage through the bacterial cell membrane, contributing to greater efficacy. nih.govnih.gov While specific data for N-[2-(allylthio)phenyl]-2-chloroacetamide is not detailed in the provided context, the general class of chloroacetamides has been shown to be active. One study synthesized a series of chloroacetamide derivatives and tested them against Staphylococcus aureus and Escherichia coli, finding them to have comparable activity to standard drugs. eurjchem.com Another investigation into related N-chloro aryl acetamide (B32628) derivatives confirmed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. scholarsresearchlibrary.com

Interactive Table: Antibacterial Spectrum of N-Substituted Phenyl-2-Chloroacetamides

Below is a summary of findings for the general class of N-substituted phenyl-2-chloroacetamides against common bacterial strains.

Bacterial StrainGram TypeGeneral EfficacyReferences
Staphylococcus aureusGram-PositiveEffective nih.govnih.goveurjchem.comscholarsresearchlibrary.com
Methicillin-resistant S. aureus (MRSA)Gram-PositiveEffective nih.govnih.gov
Bacillus subtilisGram-PositiveEffective scholarsresearchlibrary.com
Escherichia coliGram-NegativeLess Effective nih.govnih.goveurjchem.comscholarsresearchlibrary.com
Pseudomonas aeruginosaGram-NegativeEffective scholarsresearchlibrary.com

In Vitro Evaluation Against Pathogenic Fungal Strains (e.g., Candida spp., Aspergillus flavus)

The antifungal potential of chloroacetamide derivatives has been noted, particularly against opportunistic fungal pathogens. The analog, 2-chloro-N-phenylacetamide, has demonstrated notable activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov For these strains, minimum inhibitory concentrations (MIC) were reported to be in the range of 128 to 256 µg/mL, with minimum fungicidal concentrations (MFC) ranging from 512 to 1,024 µg/mL. scielo.brnih.gov

Furthermore, the same compound, 2-chloro-N-phenylacetamide, was found to be active against the filamentous fungus Aspergillus flavus. scielo.brresearchgate.net In this case, the MIC values were observed to be between 16 and 256 μg/mL, and MFC values were between 32 and 512 μg/mL. scielo.br Studies on a broader range of N-(substituted phenyl)-2-chloroacetamides confirmed moderate effectiveness against Candida albicans. nih.govnih.gov

Interactive Table: Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal StrainMIC Range (µg/mL)MFC Range (µg/mL)References
Candida albicans (Fluconazole-resistant)128 - 256512 - 1,024 scielo.brnih.gov
Candida parapsilosis (Fluconazole-resistant)128 - 256512 - 1,024 scielo.brnih.gov
Aspergillus flavus16 - 25632 - 512 scielo.brresearchgate.net

Mechanistic Probes for Antimicrobial Activity

The mechanisms underlying the antimicrobial effects of chloroacetamide derivatives appear to be multifaceted and may vary between bacteria and fungi.

For antibacterial action, molecular docking studies suggest that these compounds may target essential bacterial enzymes like DNA gyrase and Topoisomerase II. eurjchem.com Inhibition of these enzymes disrupts DNA transcription and replication, leading to bacterial cell death. eurjchem.com

In fungi, the mechanism is less clear and appears to be species-dependent. For Candida species, investigations into 2-chloro-N-phenylacetamide showed that its activity is not due to binding with ergosterol (B1671047) in the cell membrane or causing damage to the fungal cell wall, two common antifungal mechanisms. scielo.brnih.gov However, against Aspergillus flavus, the same molecule is thought to act by binding to ergosterol on the fungal plasma membrane. scielo.brresearchgate.net Further molecular studies also propose that it may interfere with DNA synthesis through the inhibition of thymidylate synthase. scielo.brresearchgate.net

Inhibition of Microbial Biofilm Formation and Disruption of Established Biofilms

Bacterial and fungal biofilms present a significant challenge due to their inherent resistance to antimicrobial agents. The ability of a compound to interfere with biofilm is a key therapeutic attribute. The analog 2-chloro-N-phenylacetamide has demonstrated significant antibiofilm activity against fluconazole-resistant Candida species. scielo.brnih.gov It was shown to inhibit up to 92% of biofilm formation and disrupt up to 87% of pre-formed, mature biofilms. scielo.brnih.gov This suggests that the compound interferes with both the initial attachment and the integrity of the established biofilm matrix.

Antiproliferative and Anticancer Activity

In addition to antimicrobial effects, chloroacetamide derivatives are being explored for their potential as anticancer agents.

In Vitro Cytotoxicity Assays on Diverse Cancer Cell Lines (e.g., Hela, A549, U87, MCF-7)

The anticancer potential of N-phenyl-2,2-dichloroacetamide, a compound structurally related to this compound, has been investigated. Studies have demonstrated its cytotoxic effects against the human lung carcinoma cell line, A549. figshare.com Formulations of this derivative exhibited controlled release and enhanced selectivity for cancer cells over normal fibroblasts, highlighting its potential for targeted therapies. figshare.com While comprehensive data across a wide range of cell lines for this compound itself is limited in the provided results, the general class of synthetic chloroacetamides is considered promising for anticancer drug development. researchgate.net

Exploration of Apoptotic Pathways and Cell Death Induction (e.g., caspase activation, mitochondrial membrane potential modulation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. This process is often mediated through the activation of caspases and the modulation of mitochondrial function.

Caspase Activation Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. nih.gov They are synthesized as inactive zymogens and, upon receiving an apoptotic signal, are activated through proteolytic cleavage. nih.gov This activation leads to a cascade where initiator caspases (like caspase-9) activate effector caspases (like caspase-3 and -7). nih.gov These effector caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Studies on substituted N-phenyl nicotinamides and hydroquinone (B1673460) analogs have demonstrated that these compounds can induce apoptosis by activating caspase-9 and caspase-3. researchgate.net

Mitochondrial Membrane Potential (ΔΨm) Modulation The mitochondrion plays a crucial role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm), which is typically high in healthy cells (around -150 to -180 mV). nih.govnih.gov A decrease in ΔΨm is an early indicator of apoptosis and can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. nih.gov For instance, studies on certain N-amino-N″-(benzenesulphonyl)guanidine derivatives have shown their ability to induce a decrease in mitochondrial membrane potential in cancer cells, correlating with their pro-apoptotic activity. nih.gov

Investigation of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules in various cellular processes, including apoptosis. However, excessive ROS production can lead to oxidative stress and cellular damage. The STAT3 inhibitor Stattic has been shown to induce ROS-dependent death in cervical cancer cells. nih.gov This effect was reversed by the application of ROS scavengers like N-acetylcysteine (NAC), confirming the central role of ROS in the induced cell death. nih.gov Additionally, the oxidative catabolism of monoamine neurotransmitters by monoamine oxidases is a known source of ROS, which can contribute to neuronal cell death in neurodegenerative diseases. mdpi.com

Analysis of Cell Cycle Perturbation

Perturbation of the cell cycle is a common mechanism of action for anticancer agents, preventing cancer cells from proliferating. This often involves arresting the cell cycle at specific checkpoints, such as G2/M. Some phytochemicals, for example, induce G2/M cell cycle arrest by promoting the oxidation of intracellular glutathione. nih.gov This effect can be reversed by antioxidants like N-acetylcysteine, highlighting the role of redox balance in cell cycle control. nih.gov Similarly, phenylethyl isothiocyanate (PEITC), found in cruciferous vegetables, and its metabolite can suppress the proliferation of human prostate cancer cells by arresting them at the G2/M phase. nih.gov This arrest is associated with the downregulation of key cell cycle proteins, including Cdk1 and cyclin B1. nih.gov Furthermore, inhibitors of the SIRT2 enzyme are also known to impact cellular processes such as cell cycle progression. scbt.com

Assessment of Inhibition of Key Transcription Factors and Signaling Pathways (e.g., STAT3, NFκB)

STAT3 Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, where it promotes proliferation, survival, and angiogenesis. plos.org Consequently, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy. plos.orgnih.gov Small molecules have been developed that can competitively inhibit STAT3 by targeting its SH2 domain, which is crucial for its activation and dimerization. plos.org For example, the anticancer drug bendamustine (B91647) has been found to inhibit STAT3 by targeting this domain. researchgate.net The inhibitor Stattic also targets STAT3, although it has been shown to have other, STAT3-independent effects as well. nih.gov

NF-κB Inhibition Nuclear factor-κB (NF-κB) is another key transcription factor that regulates the expression of over 500 genes involved in inflammation, cell survival, and proliferation. nih.gov Its dysregulation is linked to numerous chronic diseases, including cancer. nih.gov The NF-κB signaling pathway is complex, and its activation can be blocked at various stages. nih.gov Small molecules have been identified that can suppress NF-κB activation, and these represent potential therapeutic agents. nih.govnih.gov For example, the curcumin (B1669340) analog EF31 has demonstrated potent inhibition of NF-κB activity, contributing to its anti-inflammatory and anticancer properties. nih.gov

Other Pharmacological Activities Identified in Chloroacetamide and Thioether Analogues

Antioxidant Activity

Several analogues of chloroacetamide and thioether have demonstrated significant antioxidant properties. The antioxidant capacity is often evaluated using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) or ABTS radical scavenging assays. researchgate.netmdpi.com

Chloroacetamide Derivatives : Certain chloroacetamide derivatives, such as specific 4-antipyrinyl-thiazole scaffolds, have shown excellent antioxidant activity, with percentage inhibition values comparable to the reference standard, L-Ascorbic acid. mdpi.com Chalcones containing an N-arylacetamide group have also been evaluated for their radical scavenging capabilities. researchgate.net

Thioether Analogues : Thioether furofuran lignans (B1203133) that possess a free phenolic moiety have been identified as having notable inhibitory effects against free radicals. mdpi.com

Enzyme Inhibition Studies (e.g., SIRT2, LpxC, Monoamine Oxidase B, Very Long Chain Fatty Acid Synthase)

Analogues of chloroacetamide and thioether are known to inhibit a variety of enzymes, indicating a broad range of potential therapeutic applications.

SIRT2 Inhibition : Sirtuin 2 (SIRT2) is an NAD+-dependent protein deacylase involved in regulating cellular processes like the cell cycle and metabolism. scbt.comnih.gov Inhibition of SIRT2 is being explored for its therapeutic potential in cancer and neurodegenerative diseases. nih.gov Small peptide-based inhibitors have been developed that are potent and selective for SIRT2. nih.gov

LpxC Inhibition : UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of gram-negative bacteria. nih.govfrontiersin.org Inhibition of LpxC is lethal to these bacteria, making it a key target for novel antibiotics. nih.gov Numerous small molecule inhibitors, including sulfonamide derivatives and hydroxamic acids, have been identified that show potent LpxC inhibition and antibacterial activity against pathogens like E. coli and P. aeruginosa. nih.govresearchgate.net

Table 1: Activity of Selected LpxC Inhibitors
CompoundTarget Organism/EnzymeActivity (IC50 or Ki)Reference
BB-78484E. coli LpxC400 ± 90 nM (IC50) nih.gov
BB-78485E. coli LpxC160 ± 70 nM (IC50) nih.gov
L-161,240E. coli LpxC50 nM (Ki) duke.edunih.gov
CHIR-090E. coli & P. aeruginosa LpxCSub-nanomolar affinity duke.edu

Monoamine Oxidase B (MAO-B) Inhibition : MAO-B is an enzyme that catabolizes monoamine neurotransmitters, and its inhibition can be beneficial in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com Chalcone-thioethers have been identified as a class of potent, selective, and reversible MAO-B inhibitors with activity in the nanomolar range. nih.gov The bio-isosteric replacement of an ether group with a thioether group in the chalcone (B49325) framework resulted in a pronounced increase in MAO-B inhibitory activity. nih.gov

Table 2: MAO-B Inhibitory Activity of Chalcone-Thioether Analogues
CompoundMAO-B Inhibition (IC50)MAO-B Selectivity Index (SI)Reference
TM10.017 µM>2941 nih.gov
TM80.010 µM4860 nih.gov

Very Long Chain Fatty Acid (VLCFA) Synthase Inhibition : Chloroacetamide herbicides are known to specifically inhibit the first elongation step in the formation of very-long-chain fatty acids (VLCFAs), which is catalyzed by VLCFA synthase. nih.govresearchgate.net This inhibition disrupts the formation of essential lipids and waxes in plants, leading to growth inhibition. researchgate.netcambridge.org The inhibition is potent, with half-inhibition values of 10⁻⁸ M and below, and is often irreversible. nih.govresearchgate.net Studies have shown that for chiral chloroacetamides, only the (S)-enantiomers are active inhibitors. nih.govresearchgate.net

Herbicidal Activity and Mechanism in Target Organisms

Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the herbicidal activity or the precise mechanism of action for the compound This compound in target organisms were identified. Publicly available research has not focused on the herbicidal properties of this specific chemical entity.

While the broader class of chloroacetamide herbicides has been extensively studied, the strict focus of this article on "this compound" prevents the inclusion of generalized information from related compounds. The herbicidal potential and the specific biological interactions of this compound with plant organisms remain uninvestigated in the referenced literature.

The general mechanism of action for chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This class of herbicides is known to target and inhibit the fatty acid elongase system, which is crucial for the synthesis of VLCFAs. These fatty acids are essential components of various cellular structures, including membranes and the protective outer layers of plants. Disruption of VLCFA synthesis leads to a cascade of metabolic failures, ultimately resulting in the death of susceptible plants. However, without specific research on this compound, it is not possible to confirm that it shares this mechanism of action or to provide any detailed findings or data on its herbicidal efficacy.

Due to the absence of specific research data, no data tables on the herbicidal activity of this compound can be provided.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Key Interactions with Protein Targets

No studies were identified that performed molecular docking simulations to predict the binding modes and key interactions of N-[2-(allylthio)phenyl]-2-chloroacetamide with any specific protein targets.

Estimation of Binding Affinities and Scoring Functions

There is no available research that estimates the binding affinities of this compound to protein targets using computational scoring functions.

Molecular Dynamics (MD) Simulations

Investigation of Compound Conformations and Stability in Biological Environments

No molecular dynamics simulation studies have been published that investigate the conformational flexibility and stability of this compound in simulated biological environments.

Analysis of Dynamic Binding Interactions and Conformational Changes of Protein-Ligand Complexes

There are no available reports on the use of molecular dynamics simulations to analyze the dynamic interactions between this compound and any protein targets or to study the conformational changes of such a complex over time.

Quantum Chemical Calculations

No literature was found detailing quantum chemical calculations, such as Density Functional Theory (DFT), performed on this compound to determine its electronic structure, reactivity, or other quantum mechanical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a detailed understanding of its molecular geometry, electronic distribution, and chemical reactivity.

Molecular Geometry and Electronic Properties:

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry of this compound. These calculations would likely reveal a non-planar structure, with a significant dihedral angle between the phenyl ring and the acetamide (B32628) side chain. The presence of the flexible allylthio group would also contribute to the molecule's conformational landscape.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atom of the allylthio group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the chloroacetamide moiety, particularly the carbonyl group and the C-Cl bond, which are the centers for nucleophilic attack.

Reactivity Descriptors:

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and selectivity.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

This table is interactive. You can sort the columns by clicking on the headers.

Studies on structurally similar compounds, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have shown that DFT calculations can effectively predict these reactivity parameters. nih.gov For instance, the electrophilicity index can help in understanding the molecule's interaction with biological macromolecules.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the N-H group, highlighting its role as a hydrogen bond donor.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods can also be used to predict the spectroscopic properties of this compound, which can be invaluable in interpreting experimental spectra.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using DFT. The vibrational frequencies and intensities of the characteristic functional groups can be predicted. For this compound, key predicted vibrational modes would include:

N-H stretching: around 3200-3300 cm-1

C=O stretching (Amide I): around 1650-1680 cm-1

N-H bending (Amide II): around 1520-1550 cm-1

C-Cl stretching: around 700-800 cm-1

C-S stretching: around 600-750 cm-1

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (1H and 13C). These theoretical predictions can aid in the assignment of experimental NMR signals.

NucleusPredicted Chemical Shift Range (ppm)Notes
1H (N-H)8.0 - 9.0Broad singlet, position can be solvent dependent.
1H (Aromatic)7.0 - 7.8Complex multiplet pattern due to ortho-substitution.
1H (Allyl CH2=)5.0 - 5.3Multiplet.
1H (Allyl =CH)5.7 - 6.0Multiplet.
1H (Allyl S-CH2)3.4 - 3.7Doublet.
1H (COCH2Cl)4.2 - 4.5Singlet.
13C (C=O)165 - 170
13C (Aromatic)110 - 140
13C (Allyl)117 - 135
13C (COCH2Cl)40 - 45

This table is interactive. You can sort the columns by clicking on the headers.

The predicted chemical shifts for this compound would be influenced by the electronic effects of both the allylthio and chloroacetamide substituents on the phenyl ring.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group. Analysis of the frontier orbitals involved in these transitions can provide further insight into the electronic structure of the molecule. nih.gov

Drug Discovery and Lead Optimization Strategies for N 2 Allylthio Phenyl 2 Chloroacetamide

Hit Identification and Validation Methodologies

The discovery of a novel bioactive compound such as N-[2-(allylthio)phenyl]-2-chloroacetamide typically begins with identifying it as a "hit" from a large-scale screening campaign. A hit is a compound that displays a desired biological activity in an initial assay. The two primary strategies for identifying such hits are High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

Given the structure of this compound, which contains a reactive chloroacetamide group, FBDD is a particularly relevant approach. In this methodology, libraries of small, low-molecular-weight "fragments" are screened for weak binding to a biological target. rsc.org A chloroacetamide fragment library, for instance, could be screened to identify new molecular scaffolds that bind to a target protein, often forming a covalent bond with a nucleophilic amino acid residue like cysteine. rsc.org

Initial hit identification can be accomplished using various biophysical techniques:

Differential Scanning Fluorimetry (DSF): This method detects changes in the thermal stability of a target protein upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect the binding of fragments to a target protein by observing chemical shift perturbations in the protein's spectrum.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of fragments in real-time.

Once a hit like this compound is identified, it must undergo a rigorous validation process to confirm its activity and rule out false positives. Validation methodologies include:

Orthogonal Assays: The hit is tested in a secondary assay that measures the same biological endpoint but through a different technological principle.

Dose-Response Analysis: The compound is tested at multiple concentrations to establish a concentration-dependent effect and determine its potency (e.g., IC50 or EC50).

Covalent Binding Confirmation: For a reactive compound like this, techniques such as mass spectrometry are used to confirm that it forms a covalent bond with the intended target protein. mdpi.com Covalent docking simulations can also generate binding pose hypotheses for further investigation. rsc.org

Structure-Activity Relationship (SAR) by Catalog: Initial SAR is explored by testing commercially available analogs of the hit compound to see how small structural changes affect activity.

This systematic process ensures that the initial hit is a valid and promising starting point for a more extensive lead optimization campaign.

Rational Lead Compound Optimization of this compound Scaffolds [6, 26, 28, 1_6, 1_20, 1_26, 1_28]

The potency and selectivity of this compound are governed by the interplay between its constituent parts: the chloroacetamide "warhead" and the allylthio-substituted phenyl scaffold. biorxiv.org Optimization strategies would systematically modify these components.

Tuning the Electrophilic Warhead: The chloroacetamide group is a reactive electrophile that can form a covalent bond with nucleophilic residues, most commonly cysteine, on a target protein. nih.govnih.gov While highly reactive, this can lead to off-target effects. nih.gov Potency and selectivity can be fine-tuned by modulating the reactivity of this warhead. For example, substituting one of the alpha-hydrogens with fluorine to create an α-chlorofluoroacetamide (CFA) can decrease reactivity, potentially leading to higher selectivity for the target protein over other biological nucleophiles like glutathione. biorxiv.org

Structure-Activity Relationship (SAR) of the Phenyl Ring: The biological activity of N-(substituted phenyl)-2-chloroacetamides is highly dependent on the nature and position of substituents on the phenyl ring. nih.govbg.ac.rs Modifications to the phenyl ring can influence non-covalent binding interactions with the target, which are crucial for correctly positioning the warhead for covalent bond formation. biorxiv.org For the this compound scaffold, this could involve:

Positional Isomerism: Moving the allylthio group from the ortho- (2-position) to the meta- (3-position) or para- (4-position) can drastically alter the molecule's shape and how it fits into a binding pocket.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano, halogen) at other positions on the ring can alter the electronic properties of the scaffold and its interaction with the target. nih.gov

Steric Effects: Adding bulky substituents could enhance binding through van der Waals interactions or, conversely, create steric hindrance that reduces activity.

Modification of the Thioether Linkage: The thioether bond and the allyl group also present opportunities for optimization. Replacing the allyl group with other alkyl or aryl substituents can explore different regions of the binding pocket. Furthermore, the thioether itself can be oxidized to a sulfoxide (B87167) or sulfone, which would dramatically change the polarity and hydrogen-bonding capacity of the molecule. nih.gov This could be used to enhance solubility or introduce new interactions with the target.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

Modification on ScaffoldRationaleExpected Outcome on Potency/Selectivity
Phenyl Ring: Add 4-Fluoro groupIncrease lipophilicity and potential for halogen bonding. nih.govPotential increase in potency due to enhanced membrane permeability and target binding.
Phenyl Ring: Add 4-Methoxy groupIntroduce electron-donating group, potential H-bond acceptor.May alter electronic interactions in the binding pocket, potentially increasing selectivity.
Thioether: Replace Allyl with PropylRemove reactive double bond, increase saturation.May improve metabolic stability and alter hydrophobic interactions.
Warhead: Convert -COCH₂Cl to -COCHFClReduce electrophilicity of the warhead. biorxiv.orgPotential increase in selectivity by reducing off-target reactivity.

Before committing to costly and time-consuming chemical synthesis, computational (in silico) tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early deselection of compounds with predicted poor pharmacokinetic profiles or toxicity concerns.

For the this compound scaffold and its virtual derivatives, a standard battery of in silico assessments would be performed using platforms like SwissADME, PreADMET, and pkCSM. nih.govnih.govnih.gov Key predicted parameters include:

Drug-Likeness Rules: Compliance with filters such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight (MW ≤ 500), lipophilicity (LogP ≤ 5), and hydrogen bond donors/acceptors. nih.govnih.gov

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). researchgate.net

Distribution: Assessment of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com High PPB can limit the free concentration of a drug available to act on its target.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Toxicity: Early prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. jonuns.comjonuns.com

These computational models enable chemists to prioritize the synthesis of derivatives with the most promising predicted drug-like properties. sums.ac.ir

Table 2: Example of a Comparative In Silico ADMET Profile for Hypothetical Derivatives

CompoundMW ( g/mol )LogPH-Bond AcceptorsH-Bond DonorsBBB PermeantGI AbsorptionhERG Inhibitor
Lead Scaffold 241.732.8521YesHighProbable
Derivative 1 (4-Fluoro) 259.723.2021YesHighProbable
Derivative 2 (4-Cyano) 266.742.5031NoHighLess Probable
Derivative 3 (Propylthio) 243.753.1521YesHighProbable
Data are hypothetical and for illustrative purposes only, based on general trends observed for similar chemical classes.

Exploring the chemical space around the this compound scaffold involves the synthesis of a diverse library of related compounds to build a robust SAR dataset. The synthetic accessibility of this scaffold allows for extensive modification.

The core synthesis of N-aryl-2-chloroacetamides is typically a straightforward process involving the reaction of a substituted aniline (B41778) with chloroacetyl chloride in the presence of a base. researchgate.netijpsr.info For the parent compound, the starting material would be 2-(allylthio)aniline (B3057147).

To explore the chemical space, several synthetic strategies can be employed:

Varying the Aniline Precursor: A wide range of commercially available or readily synthesized substituted anilines can be used to introduce diverse functional groups onto the phenyl ring. researchgate.net This allows for a systematic exploration of steric and electronic effects.

Modification of the Thioether: The allylthioether can be introduced via nucleophilic aromatic substitution on a suitable precursor or by reacting a thiol with an appropriate electrophile. The allyl group itself can be modified (e.g., hydrogenation, epoxidation, dihydroxylation) to create new derivatives.

Post-Synthetic Modification: The this compound scaffold can be used as a versatile intermediate for further reactions. For example, the reactive chlorine atom can be displaced by other nucleophiles (e.g., amines, other thiols, azides) to create a diverse array of compounds, potentially moving away from a covalent mechanism if desired. researchgate.netuea.ac.uk Similarly, functional groups on the phenyl ring can be used as handles for further chemical elaboration. uea.ac.uk

This systematic synthesis of derivatives, guided by both SAR data and in silico ADMET predictions, allows for a comprehensive exploration of the chemical space to identify advanced candidates with an optimal balance of potency, selectivity, and drug-like properties. nih.gov

Future Directions in the Design and Development of Chloroacetamide-Thioether Hybrid Compounds

The future development of hybrid compounds like this compound lies at the intersection of covalent drug design and advanced medicinal chemistry strategies. The chloroacetamide moiety is a well-validated warhead for targeted covalent inhibitors (TCIs), which offer advantages such as prolonged duration of action and high potency. mdpi.comnih.gov The thioether-substituted scaffold provides a versatile platform for fine-tuning the non-covalent recognition elements of the molecule.

Future research will likely focus on several key areas:

Next-Generation Covalent Warheads: While effective, simple chloroacetamides can have reactivity and selectivity liabilities. researchgate.net Research is ongoing to develop novel electrophiles with more finely tuned reactivity profiles to minimize off-target interactions and improve safety.

Targeting "Undruggable" Proteins: The high potency of TCIs makes them ideal for targeting challenging proteins, such as those with shallow binding pockets or those involved in protein-protein interactions. nih.gov The chloroacetamide-thioether scaffold could be adapted to target specific cysteine residues in such proteins.

Thioethers as Modulatable Handles: The thioether linkage is not merely a structural linker; its susceptibility to oxidation provides a potential mechanism for designing environment-sensitive drugs. nih.gov For example, a compound could be designed to be activated in the oxidative environment of a tumor cell. The role of thioamides and other sulfur-containing groups as bioisosteres and functional modulators is also an expanding area of drug design. nih.gov

Integration of Artificial Intelligence (AI): The use of AI and machine learning in drug discovery is rapidly expanding. mdpi.com Future efforts will leverage these tools to more accurately predict the ADMET properties of virtual compounds, guide synthetic efforts by identifying the most promising derivatives, and even design novel scaffolds de novo.

By combining the principles of covalent inhibition with modern drug design strategies, chloroacetamide-thioether hybrid compounds represent a promising area for the development of novel, highly selective, and potent therapeutics.

Q & A

Q. What are the common synthetic routes for preparing N-[2-(allylthio)phenyl]-2-chloroacetamide and related chloroacetamide derivatives?

The synthesis of chloroacetamide derivatives typically involves condensation reactions between substituted anilines and chloroacetyl chloride. For example, in related compounds like N-(substituted phenyl)-2-chloroacetamides, the reaction is carried out under alkaline conditions to facilitate nucleophilic substitution. A key step includes protecting reactive groups (e.g., thiols or amines) and optimizing reaction solvents (e.g., dry acetone or DMF) to enhance yield . For this compound, introducing the allylthio group may require thiol-ene chemistry or coupling reactions with allyl bromides.

Q. Which spectroscopic techniques are critical for characterizing chloroacetamide derivatives?

Infrared (IR) spectroscopy identifies functional groups like C=O (stretching ~1650–1700 cm⁻¹) and N–H (broad peak ~3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) is essential for structural elucidation:

  • ¹H NMR reveals chemical shifts for aromatic protons (δ 6.5–8.0 ppm), allylthio groups (δ 2.5–3.5 ppm for SCH₂), and chloroacetamide CH₂ (δ 4.0–4.5 ppm).
  • ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and chlorine-substituted carbons (δ 40–50 ppm) . Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for purity assessment.

Q. How can researchers optimize reaction conditions to minimize byproducts in chloroacetamide synthesis?

Byproduct formation (e.g., dimerization or over-chlorination) is mitigated by:

  • Controlled stoichiometry : Limiting excess chloroacetyl chloride.
  • Temperature modulation : Maintaining reactions at 0–5°C during exothermic steps.
  • Catalytic additives : Using KI or K₂CO₃ to enhance selectivity in nucleophilic substitutions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the target compound .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the allylthio group in this compound?

The allylthio (–S–CH₂–CH=CH₂) group participates in radical-mediated thiol-ene reactions or Michael additions due to the electron-rich sulfur atom and unsaturated bond. Computational studies (e.g., HOMO-LUMO analysis) can predict sites for electrophilic attack. Experimental validation involves trapping intermediates (e.g., using TEMPO for radicals) or monitoring reactions via in-situ IR .

Q. How do intramolecular hydrogen bonds and crystal packing influence the stability of chloroacetamides?

X-ray crystallography reveals that N–H···O and C–H···O interactions stabilize the molecular conformation. For example, in N-(4-fluorophenyl)-2-chloroacetamide, intramolecular hydrogen bonding between the amide N–H and carbonyl oxygen reduces conformational flexibility, while intermolecular bonds dictate crystal lattice formation . Such interactions can affect solubility and thermal stability, critical for formulation studies.

Q. What strategies resolve contradictions in bioactivity data for chloroacetamide derivatives?

Discrepancies in biological activity (e.g., herbicidal vs. cytotoxic effects) may arise from:

  • Structural isomerism : Positional variations (e.g., ortho vs. para substituents) alter binding to target enzymes.
  • Metabolic pathways : Cytochrome P450-mediated oxidation of the allylthio group can generate reactive metabolites.
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line variability must be standardized. Dose-response studies and molecular docking simulations help correlate structure-activity relationships .

Q. How can computational methods predict the environmental fate of this compound?

Density Functional Theory (DFT) calculates hydrolysis rates (e.g., susceptibility to nucleophilic attack at the chloroacetamide group). Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and ecotoxicity using parameters like logP (lipophilicity) and molecular polarizability . Experimental validation via soil column studies or HPLC-MS degradation profiling is recommended.

Methodological Resources

  • Spectral Data Interpretation : Use the Z. Naturforsch. structural templates for NMR/IR assignments .
  • Crystallography : Refer to Acta Crystallographica Section E for hydrogen-bonding parameters .
  • Synthetic Protocols : Adapt procedures from peer-reviewed syntheses of analogous compounds (e.g., 2-chloro-N-(4-nitrophenyl)acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.